

# An In-depth Technical Guide to 2-Aminoadamantane

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## Compound of Interest

Compound Name: 2-Aminoadamantane

Cat. No.: B082074

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## Core Compound Details

### Structure and CAS Number

**2-Aminoadamantane**, also known as 2-adamantanamine or tricyclo[3.3.1.1<sup>3,7</sup>]decan-2-amine, is a tricyclic aliphatic amine. Its rigid, cage-like structure is a key feature contributing to its pharmacological properties. The compound exists as a free base and more commonly as a hydrochloride salt.

- **2-Aminoadamantane (Free Base)**

- CAS Number: 13074-39-0[1]
- Molecular Formula: C<sub>10</sub>H<sub>17</sub>N
- Molecular Weight: 151.25 g/mol [1]
- Chemical Structure:

N[C@H]1CC2CCC3C1CC2CC3

- **2-Aminoadamantane Hydrochloride (Salt)**

- CAS Number: 10523-68-9[2][3][4]
- Molecular Formula: C<sub>10</sub>H<sub>18</sub>CIN[3][5]
- Molecular Weight: 187.71 g/mol [3][4][5]
- Appearance: White crystalline powder[3]

## Physicochemical Properties

The lipophilic nature of the adamantane cage significantly influences the physicochemical properties of **2-aminoadamantane**, impacting its solubility, distribution, and ability to cross biological membranes.

Property	Value	Source(s)
Melting Point (HCl)	>300 °C (decomposes)	[2][3]
Solubility (HCl)	Slightly soluble in water, methanol, and DMSO	[3]
pKa (related compound)	10.1 (for 1-aminoadamantane)	[6]
LogP (calculated)	1.7	[1]

## Synthesis of 2-Aminoadamantane

The synthesis of **2-aminoadamantane** typically starts from 2-adamantanone. Two common synthetic routes are the Leuckart reaction and reductive amination.

### Experimental Protocol: Synthesis via Reductive Amination of 2-Adamantanone

This protocol describes a general procedure for the synthesis of **2-aminoadamantane** from 2-adamantanone via reductive amination.

Materials:

- 2-Adamantanone

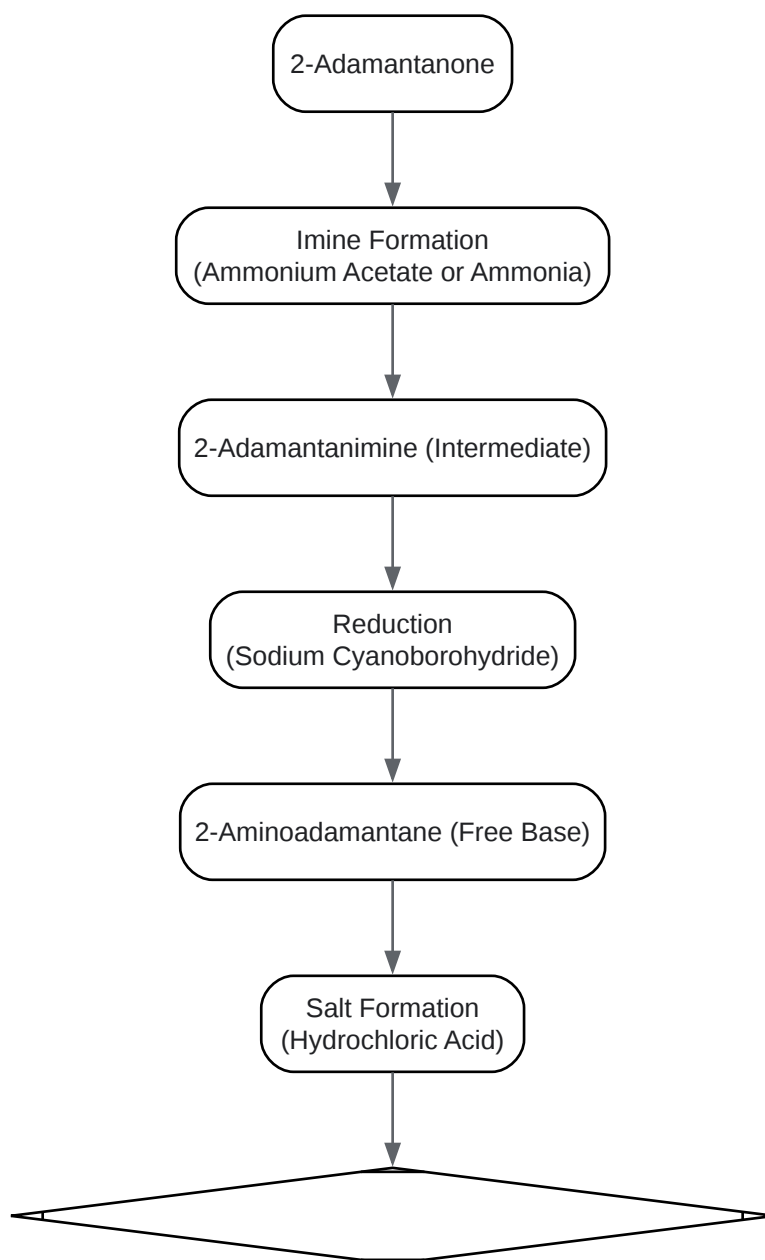
- Ammonium acetate or ammonia
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ )
- Methanol (anhydrous)
- Hydrochloric acid (ethanolic or aqueous)
- Diethyl ether or other suitable organic solvent
- Sodium sulfate (anhydrous)
- Standard laboratory glassware and equipment for organic synthesis

Procedure:

- Imine Formation:
  - Dissolve 2-adamantanone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
  - Add a molar excess of ammonium acetate (or bubble ammonia gas through the solution).
  - Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Reduction of the Imine:
  - Once imine formation is substantial, add sodium cyanoborohydride portion-wise to the reaction mixture. This reagent selectively reduces the imine in the presence of the ketone. [\[7\]](#)[\[8\]](#)
  - Continue stirring the reaction at room temperature until the imine is consumed, as monitored by TLC or GC-MS.
- Work-up and Isolation of the Free Base:

- Quench the reaction by carefully adding water.
- Remove the methanol under reduced pressure.
- Make the aqueous solution basic by adding a suitable base (e.g., NaOH) to deprotonate the amine.
- Extract the aqueous layer with an organic solvent such as diethyl ether.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **2-aminoadamantane**.
- Formation of the Hydrochloride Salt:
  - Dissolve the crude **2-aminoadamantane** free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
  - Slowly add a solution of hydrochloric acid (e.g., ethanolic HCl or concentrated aqueous HCl) dropwise with stirring.
  - The **2-aminoadamantane** hydrochloride will precipitate as a white solid.
  - Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

#### Logical Workflow for the Synthesis of **2-Aminoadamantane**



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Caption: Synthetic workflow for **2-aminoadamantane** hydrochloride.

## Biological Activity and Applications in Drug Development

**2-Aminoadamantane** and its derivatives have garnered significant interest in drug discovery due to their unique structural features that can impart desirable pharmacokinetic and

pharmacodynamic properties.[9] The primary areas of investigation for this class of compounds are as antiviral agents and as modulators of the central nervous system.

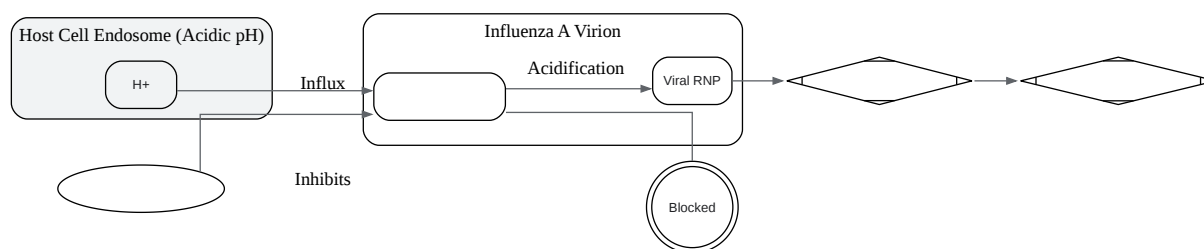
## Antiviral Activity

Aminoadamantanes, including **2-aminoadamantane** derivatives, are known for their antiviral activity, particularly against the influenza A virus.[10][11]

### Mechanism of Action: M2 Proton Channel Inhibition

The primary mechanism of antiviral action is the blockade of the M2 ion channel of the influenza A virus.[11] The M2 protein is a proton-selective ion channel essential for viral replication. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to enter the virion. This acidification is crucial for the uncoating of the viral ribonucleoprotein (RNP) complex, releasing the viral genetic material into the cytoplasm. By blocking this channel, **2-aminoadamantane** prevents viral uncoating and subsequent replication.

### Signaling Pathway: Influenza A M2 Channel Blockade



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Caption: Mechanism of M2 proton channel blockade by **2-aminoadamantane**.

## Central Nervous System Activity

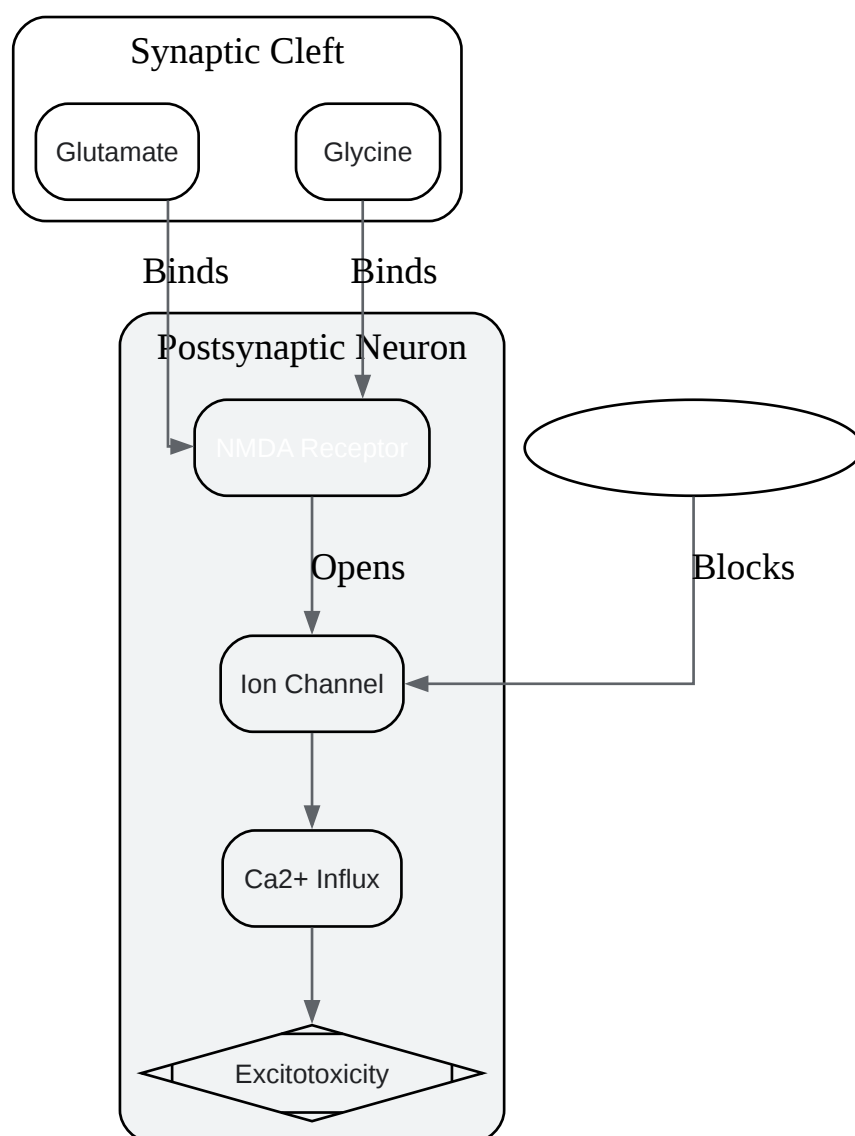
Aminoadamantanes also exhibit activity within the central nervous system, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[11][12]

#### Mechanism of Action: NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[13] Overactivation of NMDA receptors can lead to excessive calcium influx and excitotoxicity, a process implicated in various neurodegenerative disorders. **2-**

**Aminoadamantane** can act as an uncompetitive antagonist, binding within the ion channel of the NMDA receptor when it is open and thereby blocking the influx of calcium ions. This modulation of NMDA receptor activity is the basis for the therapeutic potential of some aminoadamantanes in conditions like Alzheimer's disease and Parkinson's disease.[11]

#### Signaling Pathway: NMDA Receptor Antagonism



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Caption: Uncompetitive antagonism of the NMDA receptor by **2-aminoadamantane**.

## Quantitative Biological Data

While extensive quantitative data for **2-aminoadamantane** itself is limited in the public domain, studies on its derivatives provide insights into its potential activity. The table below summarizes relevant data for aminoadamantane derivatives.



Compound/Derivative	Target/Assay	Value (IC50/Kd)	Source(s)
Amantadine (1-aminoadamantane)	Influenza A (in vitro)	~120-130 $\mu$ M	[1][14]
Memantine	NMDA Receptor (uncompetitive)	Kd $\approx$ 8.3 $\mu$ M	[13]
2-alkyl-2-aminoadamantane derivatives	Influenza A (M2 S31N mutant)	Active in vitro	[10]

## Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of **2-aminoadamantane** and its derivatives.

### Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza A virus stock
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin
- Agarose or Avicel
- Crystal violet staining solution

- **2-Aminoadamantane** (or derivative) stock solution
- 6-well or 12-well cell culture plates

Procedure:

- **Cell Seeding:** Seed MDCK cells in culture plates and grow to confluency.
- **Virus Adsorption:** Wash the confluent cell monolayers with phosphate-buffered saline (PBS) and infect with a diluted influenza A virus stock for 1 hour at 37°C to allow for viral adsorption.
- **Compound Treatment:** Remove the virus inoculum and overlay the cells with a medium containing a low concentration of agarose or Avicel and varying concentrations of the test compound (**2-aminoadamantane**). Include a positive control (e.g., amantadine) and a negative (no drug) control.
- **Incubation:** Incubate the plates at 37°C in a CO<sub>2</sub> incubator for 2-3 days to allow for plaque formation.
- **Plaque Visualization:** Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
- **Data Analysis:** Count the number of plaques in each well. The IC<sub>50</sub> value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

## Protocol: NMDA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand that binds to the NMDA receptor channel.

Materials:

- Rat brain cortical membranes (source of NMDA receptors)
- [<sup>3</sup>H]MK-801 (radiolabeled NMDA receptor channel blocker)

- Tris-HCl buffer
- Glutamate and glycine (to open the channel)
- **2-Aminoadamantane** (or derivative) stock solution
- Scintillation fluid and vials
- Scintillation counter
- Glass fiber filters

Procedure:

- **Membrane Preparation:** Prepare a suspension of rat brain cortical membranes in Tris-HCl buffer.
- **Binding Reaction:** In test tubes, combine the membrane preparation, [3H]MK-801, glutamate, and glycine. Add varying concentrations of the test compound (**2-aminoadamantane**). Include tubes for total binding (no competitor) and non-specific binding (excess of a known unlabeled blocker like MK-801).
- **Incubation:** Incubate the reaction mixture at room temperature to allow binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
- **Scintillation Counting:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the specific binding at each concentration of the test compound. The  $K_i$  (inhibitor constant) can be calculated from the  $IC_{50}$  (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

## Conclusion

**2-Aminoadamantane** is a foundational molecule in the development of drugs targeting viral infections and central nervous system disorders. Its rigid, lipophilic structure provides a unique scaffold that can be derivatized to optimize pharmacological properties. The primary mechanisms of action for this class of compounds, inhibition of the influenza A M2 proton channel and antagonism of the NMDA receptor, are well-established. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of **2-aminoadamantane**, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into 2-substituted adamantanes holds promise for the development of novel therapeutics with improved efficacy and resistance profiles.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Aminoadamantane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082074#2-aminoadamantane-cas-number-and-structure]

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